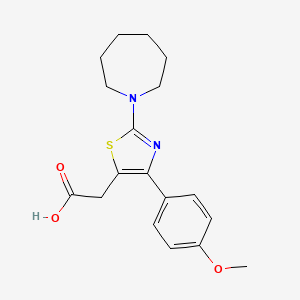

2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid

Beschreibung

Structure and Key Features: The compound 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid (hereafter referred to as Compound A) consists of a thiazole core substituted at position 2 with an azepane (7-membered cyclic amine), at position 4 with a 4-methoxyphenyl group, and at position 5 with an acetic acid moiety.

For example, describes a method involving mercaptoacetic acid and arylideneamino-thiadiazole intermediates under controlled pH conditions, which could be adapted for Compound A’s synthesis .

Eigenschaften

Molekularformel |

C18H22N2O3S |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

2-[2-(azepan-1-yl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C18H22N2O3S/c1-23-14-8-6-13(7-9-14)17-15(12-16(21)22)24-18(19-17)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3,(H,21,22) |

InChI-Schlüssel |

PKHJSYHZIPJLMI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Substitution Reactions:

Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differences from Compound A:

*Calculated based on formula C₁₈H₂₂N₂O₃S.

Key Research Findings and Implications

Physicochemical Properties

- The methyl-substituted analog (CAS 1211511-23-7) has lower molecular weight and logP, favoring aqueous solubility .

Biologische Aktivität

2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H24N2O3S

- Molecular Weight : 360.47 g/mol

- CAS Number : 1443286-09-6

Pharmacological Activity

Research indicates that 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines:

- MCF-7 (human breast adenocarcinoma) : Exhibited an IC50 value indicating potent anticancer activity.

- U-937 (human acute monocytic leukemia) : The compound showed effectiveness in inhibiting cell proliferation.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays which indicated increased apoptotic markers in treated cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| U-937 | Not specified | Cell cycle arrest |

Sigma Receptor Interaction

The compound has been studied for its interaction with sigma receptors, which are implicated in various neuropsychiatric disorders. In particular, it has shown selectivity towards sigma-1 receptors, potentially contributing to its therapeutic effects in treating conditions such as depression and anxiety.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid on MCF-7 cells.

- Findings : The compound induced significant apoptosis, increasing caspase activity and p53 expression levels, suggesting a robust mechanism for inducing cancer cell death.

-

Neuropharmacological Assessment :

- Objective : To investigate the effects on sigma receptors.

- Findings : The compound demonstrated high affinity for sigma receptors, leading to behavioral changes in animal models consistent with antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.